molecular formula C28H44O7 B1600377 Diethylhexyl syringylidenemalonate CAS No. 444811-29-4

Diethylhexyl syringylidenemalonate

Cat. No. B1600377
M. Wt: 492.6 g/mol
InChI Key: NSBAXYINVVKQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylhexyl syringylidenemalonate is a compound of interest in various scientific contexts. Although direct research on this specific compound is scarce, insights can be derived from the components that constitute its structure, mainly diethylhexyl phthalate (DEHP) and syringic acid.
Diethylhexyl phthalate has been extensively investigated in scientific research. For instance, studies have shown that in utero exposure to DEHP alters gene expression in neonatal rat brains, potentially leading to cognitive deficits in adulthood (Lin et al., 2015). Additionally, DEHP significantly impacts insulin receptor concentration and glucose oxidation in liver cells, affecting glucose homeostasis (Rengarajan et al., 2007). These findings suggest that DEHP can have substantial effects on both metabolic and neurological functions.
On the other side, syringic acid, a phenolic compound found in fruits and vegetables, possesses potential therapeutic applications in disease prevention and industrial applications in areas like bioremediation and catalysis (Srinivasulu et al., 2018). This component of diethylhexyl syringylidenemalonate may contribute to its antioxidant properties.
Specific research on diethylhexyl syringylidenemalonate indicates its effectiveness as a photostable, antioxidant photostabilizer in sunscreen formulations. It improves the photostability of avobenzone in broad-spectrum sunscreens, enhancing the sun protection factor (SPF) without contributing to in vivo SPF (Chaudhuri et al., 2006). This highlights its potential utility in skincare and protection against ultraviolet radiation.
while direct studies on diethylhexyl syringylidenemalonate are limited, the research on its constituent molecules, DEHP and syringic acid, reveals significant biological and industrial relevance. Its role in enhancing sunscreen formulations underscores its importance in skincare and UV radiation protection.

Scientific Research Applications

Diethylhexyl syringylidenemalonate, through its constituent molecules, holds significant promise in diverse scientific applications, ranging from enhancing sunscreen formulations to serving as a focal point in biochemical and pharmacological research.
Photostability and Sunscreen Formulations: One of the key applications of diethylhexyl syringylidenemalonate is in skincare, particularly in sunscreen formulations. It serves as a photostable, antioxidant photostabilizer, significantly improving the photostability of avobenzone in broad-spectrum sunscreens. This enhancement in photostability is crucial for maintaining the efficacy of sunscreens against UV radiation, without contributing to in vivo sun protection factor (SPF) (Chaudhuri et al., 2006).
Biological Research: The Diethylhexyl syringylidenemalonate component of diethylhexyl syringylidenemalonate has been widely studied in biological contexts. For instance, research has shown that Diethylhexyl syringylidenemalonate exposure alters gene expression and impacts various physiological processes such as glucose oxidation, insulin signaling, and reproductive development in animal models. These findings highlight the potential of diethylhexyl syringylidenemalonate in biological studies, particularly in understanding the biochemical pathways and molecular mechanisms influenced by phthalate compounds (Lin et al., 2015;  Rengarajan et al., 2007;  Zhang et al., 2013).
Pharmacological Studies: Syringic acid, another component of diethylhexyl syringylidenemalonate, has been identified for its potential therapeutic applications. Studies have suggested its use in disease prevention and its role in bioremediation and catalysis. The pharmacological significance of syringic acid provides a basis for exploring diethylhexyl syringylidenemalonate in similar applications, particularly in the development of therapeutic agents and in environmental biotechnology (Srinivasulu et al., 2018).

Mechanism of Action

While the specific combined mechanism of action of Diethylhexyl syringylidenemalonate is not extensively documented, the mechanisms of its components, Diethylhexyl syringylidenemalonate and syringic acid, provide insights into its biochemical interactions and effects. These include endocrine disruption, metabolic effects, anti-inflammatory actions, and photostabilization in sunscreens.

Diethylhexyl Phthalate (Diethylhexyl syringylidenemalonate)

Endocrine Disruption: Diethylhexyl syringylidenemalonate is known to act as an endocrine disruptor, impacting the hypothalamic-pituitary-gonadal axis. This interaction with the endocrine system affects various molecular targets within biochemical pathways and can lead to alterations in hormone levels and reproductive development (Liu et al., 2016;  Kim et al., 2019).
Metabolic Effects: Diethylhexyl syringylidenemalonate influences metabolic processes such as glucose oxidation and insulin signaling. It has been shown to reduce insulin receptor concentration in liver cells, impacting glucose homeostasis. In skeletal muscle, Diethylhexyl syringylidenemalonate enhances lipid peroxidation, impairs insulin signaling, and decreases the expression of glucose transporter type 4 (GLUT4) in the plasma membrane (Rengarajan et al., 2007;  Srinivasan et al., 2011).

Syringic Acid

Pharmacological Actions: Syringic acid has been found to have anti-inflammatory and analgesic effects. The specific mechanism involves its in vivo transformation to sinapyl alcohol, which contributes to these pharmacological actions (Choi et al., 2004).
Combined Action in Diethylhexyl Syringylidenemalonate:
Photostabilization in Sunscreen: Diethylhexyl syringylidenemalonate is known to enhance the photostability of avobenzone in sunscreen formulations. It acts as a photostabilizer with built-in antioxidant functionality, improving sunscreen efficacy without affecting the in vivo SPF (Chaudhuri et al., 2006).

Biochemical and Physiological Effects

While there is limited direct research on the combined effects of Diethylhexyl syringylidenemalonate, the known effects of its components suggest impacts on metabolic processes, reproductive health, and skin protection, particularly in the context of UV radiation. These effects highlight the compound's significance in both biochemical and physiological contexts. It's important to note that the combined effects of these components in Diethylhexyl syringylidenemalonate may differ from their individual impacts.

Effects of Diethylhexyl Phthalate (Diethylhexyl syringylidenemalonate)

Metabolic Alterations: Diethylhexyl syringylidenemalonate has been shown to significantly reduce insulin receptor concentration and glucose oxidation in liver cells, indicating a potential impact on glucose homeostasis (Rengarajan et al., 2007). Additionally, Diethylhexyl syringylidenemalonate exposure affects glucose oxidation in skeletal muscle through enhanced lipid peroxidation and impaired insulin signaling (Srinivasan et al., 2011).
Reproductive Effects: Diethylhexyl syringylidenemalonate exposure has been linked to decreased number of primordial follicles and affected oocyte maturation in mice, potentially impacting oogenesis (Zhang et al., 2013). In fetal rats, Diethylhexyl syringylidenemalonate leads to reduced testosterone production and a decrease in the expression of steroidogenic factors and receptors, impacting male reproductive development (Borch et al., 2006).

Effects of Syringic Acid

Anti-inflammatory and Analgesic Properties: Syringic acid, and particularly its derivative sinapyl alcohol, exhibits anti-inflammatory and antinociceptive effects, potentially contributing to pain relief and reduction of inflammation (Choi et al., 2004).
Combined Effects in Diethylhexyl Syringylidenemalonate:
Photostability in Sunscreen Formulations: As a component of sunscreen formulations, Diethylhexyl syringylidenemalonate enhances the photostability of avobenzone. It acts as a photostabilizer with antioxidant functionality, which can indirectly influence skin physiology by protecting against UV-induced damage (Chaudhuri et al., 2006).

Advantages and Limitations for Lab Experiments

Laboratory experiments with Diethylhexyl syringylidenemalonate, Diethylhexyl syringylidenemalonate, and syringic acid offer valuable advantages in terms of control, precision, and reproducibility. However, these experiments also face limitations regarding ethical considerations, environmental relevance, and the complexity of biological interactions. These factors need to be considered when designing and interpreting experimental studies.

Advantages

Controlled Environment: Laboratory experiments offer a controlled setting to study the effects of Diethylhexyl syringylidenemalonate and syringic acid, enabling precise manipulation of variables and conditions. This control is beneficial for isolating specific effects and mechanisms of action of these compounds (Falk &  Heckman, 2009).
Reproducibility and Precision: Lab experiments allow for the replication of studies, which is crucial for verifying results. This is particularly important for understanding the biochemical and physiological effects of Diethylhexyl syringylidenemalonate and syringic acid, as seen in various studies (Jerit, Barabas, &  Clifford, 2013).
Insight into Biochemical Mechanisms: Experiments with Diethylhexyl syringylidenemalonate have provided insights into its endocrine-disrupting properties and effects on metabolic processes, reproduction, and development in animal models (Rengarajan et al., 2007;  Zhang et al., 2013).

Limitations

Ethical and Practical Constraints: The use of animal models in laboratory experiments, especially when studying reproductive and developmental toxicity of Diethylhexyl syringylidenemalonate, raises ethical concerns and may have limitations in translating findings to humans (Loff et al., 2000;  Borch et al., 2006).
Environmental Relevance: Lab conditions might not fully replicate environmental or physiological conditions. For instance, the effects observed in lab settings may differ significantly from those in natural environments or in humans (Hunt &  Li, 2006).
Complex Interactions: The complexity of biological systems means that the effects of Diethylhexyl syringylidenemalonate and syringic acid might be influenced by multiple factors, making it challenging to isolate specific causal relationships in laboratory settings (Reid et al., 2007).

Future Directions

Future research on Diethylhexyl syringylidenemalonate should encompass a multidisciplinary approach, combining molecular biology, reproductive health, environmental science, neurodevelopment, pharmacology, and dermatology to fully understand its impact and potential applications.
Investigating Molecular Mechanisms: Future research could focus on the detailed molecular mechanisms through which Diethylhexyl syringylidenemalonate impacts various physiological systems. Understanding how it influences insulin receptor concentration, glucose oxidation, and gene expression could provide insights into its broader biological impacts (Rengarajan et al., 2007;  Lin et al., 2015;  Muhlenkamp &  Gill, 1998).
Reproductive Health Implications: There is a need for more research on the effects of Diethylhexyl syringylidenemalonate on reproductive health, particularly its impact on oocyte maturation, testosterone production, and overall reproductive development. Such studies could be crucial for understanding potential risks to human health, especially in sensitive populations like pregnant women and children (Zhang et al., 2013;  Borch et al., 2006).
Environmental Impact Studies: Investigating the environmental impact of Diethylhexyl syringylidenemalonate, especially its role as an endocrine disruptor in aquatic ecosystems, could be a significant direction for future research. This would involve assessing the risks posed by Diethylhexyl syringylidenemalonate to wildlife and developing targeted risk assessment and management strategies (Liu et al., 2016).
Neurodevelopmental Effects: Further studies could explore the impact of Diethylhexyl syringylidenemalonate on neurodevelopment, particularly in the context of in utero exposure and its potential long-term effects on cognitive function. This research could provide crucial information on the safety of Diethylhexyl syringylidenemalonate exposure during pregnancy (Lin et al., 2015).
Exploring Syringic Acid's Pharmacological Potential: Future research could also delve into the pharmacological potential of syringic acid, especially its anti-inflammatory and analgesic effects. Understanding its transformation to sinapyl alcohol and the implications for therapeutic use could be a promising area (Choi et al., 2004).
Photostabilization in Sunscreen Formulations: Further research into the role of Diethylhexyl syringylidenemalonate in enhancing the photostability of sunscreen formulations without contributing to in vivo SPF could be pursued. This would have implications for the development of more effective sun protection products (Chaudhuri et al., 2006).

Properties

IUPAC Name

bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h15-17,20-21,29H,7-14,18-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBAXYINVVKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021563
Record name Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylhexyl syringylidenemalonate

CAS RN

444811-29-4
Record name Diethylhexyl syringylidenemalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444811-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylhexyl syringylidenemalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444811294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLHEXYL SYRINGYLIDENEMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V5U97P248
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylhexyl syringylidenemalonate
Reactant of Route 2
Reactant of Route 2
Diethylhexyl syringylidenemalonate
Reactant of Route 3
Diethylhexyl syringylidenemalonate
Reactant of Route 4
Diethylhexyl syringylidenemalonate
Reactant of Route 5
Reactant of Route 5
Diethylhexyl syringylidenemalonate
Reactant of Route 6
Diethylhexyl syringylidenemalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.